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Eg5-IN-3

allosteric inhibitor binding site resistance mutation

Eg5-IN-3 (compound is a synthetic small-molecule inhibitor of the mitotic kinesin Eg5 (KIF11/KSP), identified through ligand-based virtual screening and molecular docking. Its chemical structure is 8-(3-(1H-imidazol-1-ylpropylamino)-3-methyl-7-((naphthalen-3-yl)methyl)-1H-purine-2,6(3H,7H)-dione (C23H23N7O2, MW 429.5), representing a purine-dione scaffold that is distinct from the benzimidazole, quinazoline, or thiadiazole chemotypes common among clinical-stage Eg5 inhibitors.

Molecular Formula C23H23N7O2
Molecular Weight 429.5 g/mol
Cat. No. B15606522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEg5-IN-3
Molecular FormulaC23H23N7O2
Molecular Weight429.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H23N7O2/c1-28-20-19(21(31)27-23(28)32)30(14-16-7-8-17-5-2-3-6-18(17)13-16)22(26-20)25-9-4-11-29-12-10-24-15-29/h2-3,5-8,10,12-13,15H,4,9,11,14H2,1H3,(H,25,26)(H,27,31,32)
InChIKeyIQRPXDITVXXDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Eg5-IN-3: A Purine-Dione KIF11 Inhibitor Targeting the α4/α6/L11 Allosteric Pocket for Mitotic Arrest Research


Eg5-IN-3 (compound 5) is a synthetic small-molecule inhibitor of the mitotic kinesin Eg5 (KIF11/KSP), identified through ligand-based virtual screening and molecular docking [1]. Its chemical structure is 8-(3-(1H-imidazol-1-ylpropylamino)-3-methyl-7-((naphthalen-3-yl)methyl)-1H-purine-2,6(3H,7H)-dione (C23H23N7O2, MW 429.5), representing a purine-dione scaffold that is distinct from the benzimidazole, quinazoline, or thiadiazole chemotypes common among clinical-stage Eg5 inhibitors [1]. Unlike classical Loop-5-directed inhibitors such as Monastrol, Ispinesib, or Filanesib, Eg5-IN-3 engages the α4/α6/L11 allosteric pocket—a site that has been exploited by biphenyl-based inhibitors (e.g., GSK-1, PVZB1194) to circumvent D130V and A133D resistance mutations arising in the α2/L5/α3 binding region [1].

Why Generic Substitution Fails for Eg5-IN-3: Binding-Site Divergence and Resistance-Liability Across Eg5 Inhibitors


Eg5 inhibitors are not interchangeable because their allosteric binding sites dictate distinct pharmacological profiles, resistance liabilities, and safety margins. The majority of well-characterized inhibitors—Monastrol (IC50 ~14–30 µM), Ispinesib (Ki ~1.7 nM), Filanesib (IC50 ~6 nM), and S-Trityl-L-cysteine (STLC)—bind to the α2/L5/α3 allosteric pocket [1][2]. Acquired mutations at D130V and A133D within the L5 loop confer cross-resistance to all inhibitors occupying this site, including Filanesib, which has been tested in multiple Phase II clinical trials [1]. In contrast, Eg5-IN-3 targets the topographically distinct α4/α6/L11 pocket, a binding mode shared with the GSK biphenyl series (GSK-1, Ki = 1.8 nM; GSK-2, Ki = 8.8 nM) that retains potency against ispinesib-resistant cells harbouring D130V/A133D mutations [1]. Substituting Eg5-IN-3 with a Loop‑5 binder disregards this fundamental mechanistic distinction and risks selecting a compound with an entirely different resistance profile, confounding experimental interpretation and procurement value.

Quantitative Differentiation of Eg5-IN-3: Head-to-Head Biochemical, Cellular, and Predictive ADMET Evidence


Allosteric Binding Site Differentiation: α4/α6/L11 vs. α2/L5/α3 Pocket Engagement

Eg5-IN-3 was computationally identified and validated to bind the α4/α6/L11 allosteric pocket of Eg5, confirmed by stable molecular dynamics simulations [1]. This pocket is structurally distinct from the α2/L5/α3 loop‑5 site targeted by Monastrol, Ispinesib, Filanesib, and STLC [1][2]. The α4/α6-pocket-targeting GSK-1 (Ki = 1.8 nM) and GSK-2 (Ki = 8.8 nM) retain inhibitory activity in ispinesib-resistant tumour cells carrying D130V and A133D mutations [1]. No equivalent resistance data are available for Eg5-IN-3 itself, but its shared binding locus provides a structural rationale for potential utility against L5‑mutant backgrounds.

allosteric inhibitor binding site resistance mutation D130V A133D

Eg5 ATPase Inhibition Potency: Direct Comparison with Monastrol in Parallel Assay

In a microtubule-stimulated Eg5 ATPase assay using the Kinesin ELISA kit (BK060, Cytoskeleton Inc.), compound 5 (Eg5-IN-3) at 10 µM produced 50% inhibition of ATPase activity, compared to 60% inhibition for Monastrol at the same concentration [1]. The IC50 of Eg5-IN-3 was determined to be 2.37 ± 0.15 µM [1]. Monastrol's IC50 in the same assay was not reported, but literature values range from 14 µM to 30 µM depending on conditions [1].

ATPase assay IC50 Monastrol biochemical potency

Phenotypic Confirmation: Tubulin Assembly Distortion and Mitotic Arrest Comparable to Monastrol

Immunofluorescence microscopy demonstrated that Eg5-IN-3 treatment causes tubulin assembly distortion with irregular morphology, resulting in a typical mitotic arrest phenotype (monoaster formation) that is qualitatively similar to that produced by Monastrol [1]. This confirms that despite binding to a different allosteric site, Eg5-IN-3 recapitulates the downstream cellular hallmark of Eg5 inhibition that is expected for this target class.

immunofluorescence mitotic spindle monoaster formation tubulin morphology

Predicted ADMET Profile: CYP2D6, Toxicity, and Oral LD50 Comparison with Reference

In silico ADMET predictions indicated that compound 5 (Eg5-IN-3) is a non‑inhibitor of CYP2D6, in contrast to compounds 1 and 3 from the same hit series which are predicted to be deactivated by CYP2D6 [1]. Toxicity predictions classified Eg5-IN-3 as non‑mutagenic and non‑carcinogenic (FDA rodent carcinogenicity model). The predicted oral acute toxicity LD50 for Eg5-IN-3 is 2.42–2.78 mol/kg, comparable to the reference compound Monastrol at 2.50 mol/kg, and it was predicted to be non‑irritant to skin. The rat chronic LOAEL was predicted to range from −0.02 to 1.51 g/kg, close to the reference value of 1.10 g/kg.

ADMET prediction CYP2D6 mutagenicity carcinogenicity LD50

Chemical Scaffold Novelty: Purine‑Dione Core Differentiates Eg5-IN-3 from Clinical‑Stage Chemotypes

Eg5-IN-3 features an 8-(3-(1H-imidazol-1-ylpropylamino)-3-methyl-7-((naphthalen-3-yl)methyl)-1H-purine-2,6(3H,7H)-dione core [1]. This purine‑dione scaffold is structurally distinct from the benzimidazole (e.g., clinical candidate Ispinesib), thiadiazole (Filanesib/Arry‑520), biphenyl (GSK‑1, PVZB1194), and dihydropyrimidinone (Monastrol) chemotypes that dominate the Eg5 inhibitor landscape [1]. Scaffold novelty is relevant for intellectual property considerations and reduces the likelihood of class‑specific off‑target effects associated with more extensively studied chemotypes.

scaffold novelty purine-dione chemical diversity intellectual property

Optimal Application Scenarios for Eg5-IN-3: From Mechanistic Studies to Hit‑to‑Lead Progression


Probing α4/α6/L11 Allosteric Pocket Pharmacology

Eg5-IN-3 is best applied in experimental designs that explicitly require pharmacological engagement of the α4/α6/L11 pocket rather than the canonical Loop‑5 site. Its computationally validated binding mode makes it suitable for studies comparing the downstream signalling and mitotic consequences of occupying the two distinct allosteric loci [1].

Investigating Resistance to Loop‑5 Inhibitors in D130V/A133D Mutant Backgrounds

Although direct resistance data are unavailable for Eg5-IN-3, its α4/α6 pocket binding provides a structural basis for testing whether this compound—like GSK‑1 and GSK‑2—retains activity in cell lines harbouring the D130V and A133D Eg5 mutations that confer resistance to Ispinesib and Filanesib [1].

Phenotypic Screening for Mitotic Arrest with a Defined Biochemical IC50

With a confirmed Eg5 ATPase IC50 of 2.37 µM and a validated monoaster‑formation phenotype, Eg5-IN-3 is suitable for mitotic arrest screens where a concentration–response relationship is critical, and where Monastrol's higher IC50 (14–30 µM) would impose solubility or off‑target constraints [1].

Hit‑to‑Lead Optimisation Campaigns Leveraging a Novel Purine‑Dione Scaffold

The purine‑2,6‑dione core of Eg5-IN-3 represents a distinct starting point for medicinal chemistry optimisation. Its predicted favourable CYP2D6 non‑inhibitor status, non‑mutagenicity, and non‑carcinogenicity profile support medicinal chemistry exploration in programmes seeking to develop α4/α6‑targeted Eg5 inhibitors with improved drug‑like properties [1].

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